molecular formula C9H14N2O3 B12573409 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate CAS No. 190074-72-7

4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate

Cat. No.: B12573409
CAS No.: 190074-72-7
M. Wt: 198.22 g/mol
InChI Key: XIOKIKAGJQLMMK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions often involve the use of halides and other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

These compounds share the imidazole core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

190074-72-7

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(4-hydroxy-2-methylbutan-2-yl) imidazole-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3-6-12)14-8(13)11-5-4-10-7-11/h4-5,7,12H,3,6H2,1-2H3

InChI Key

XIOKIKAGJQLMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)OC(=O)N1C=CN=C1

Origin of Product

United States

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